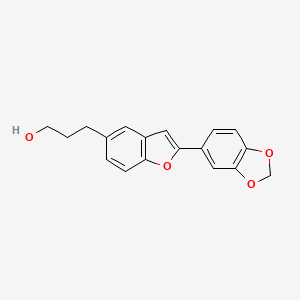
Demethoxyegonol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethoxyegonol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from 1-benzofuran and egonol. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
7-demethoxyegonol is a member of the class of 1-benzofurans that is egonol in which the methoxy group at position 7 is replaced by a hydrogen. It has been isolated from the fruits of Styrax agrestis. It has a role as a metabolite and a plant metabolite. It is a member of 1-benzofurans, a member of benzodioxoles and a primary alcohol. It derives from an egonol. It derives from a hydride of a 1-benzofuran.
科学的研究の応用
Chemical Properties and Structure
Demethoxyegonol is classified as a benzofuran derivative with the chemical formula C18H16O4. Its structure comprises a benzene ring fused with a furan ring, contributing to its unique biological activities. The compound has been studied for its interaction with various biological targets, particularly in neuropharmacology and oncology.
Pharmacological Applications
-
Acetylcholinesterase Inhibition :
- This compound has been identified as a potent inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. In vitro studies demonstrated that it exhibits significant inhibitory activity against acetylcholinesterase, with an IC50 value ranging from 1.4 to 3.1 µM . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
-
Anticancer Activity :
- Research indicates that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The compound's ability to induce apoptosis and inhibit tumor growth without significant toxicity to normal cells highlights its therapeutic potential in oncology.
- Antioxidant Properties :
- Anti-inflammatory Effects :
Case Study 1: Neuropharmacological Effects
A study conducted on the effects of this compound on neurodegenerative models demonstrated that it significantly reduced Aβ aggregation, a hallmark of Alzheimer's disease pathology. The molecular docking studies indicated strong interactions between this compound and the active site of acetylcholinesterase, suggesting a mechanism for its neuroprotective effects .
Case Study 2: Anticancer Mechanism
In vitro experiments revealed that this compound induced apoptosis in HepG2 cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . This dual action not only supports its role as an anticancer agent but also emphasizes the need for further clinical investigations.
Comparative Analysis of Biological Activities
特性
CAS番号 |
53279-35-9 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
3-[2-(1,3-benzodioxol-5-yl)-1-benzofuran-5-yl]propan-1-ol |
InChI |
InChI=1S/C18H16O4/c19-7-1-2-12-3-5-15-14(8-12)10-17(22-15)13-4-6-16-18(9-13)21-11-20-16/h3-6,8-10,19H,1-2,7,11H2 |
InChIキー |
YQEPMZLWYOAQNI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |
melting_point |
124-125°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















